![molecular formula C32H48BF4P2RhS- B13752536 (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated with a benzo[b]thiophene ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate typically involves the coordination of the rhodium center with the benzo[b]thiophene ligand and the cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The ligands are usually added to a rhodium precursor, such as rhodium chloride, in the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is typically used in reduction reactions, often in the presence of a solvent like ethanol or methanol.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands or other coordinating molecules.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, such as an alkane or alcohol .
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are important in the synthesis of chiral molecules. These reactions are crucial in the production of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological and medical research, the compound’s catalytic properties are utilized in the synthesis of complex organic molecules, including potential drug candidates. Its ability to facilitate the formation of chiral centers makes it valuable in the development of enantiomerically pure compounds .
Industry: Industrially, the compound is used in the production of various chemicals, including agrochemicals and polymers. Its role as a catalyst in hydrogenation reactions helps in the efficient and selective synthesis of these products .
Mechanism of Action
The mechanism by which (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrate. This coordination activates the substrate, making it more susceptible to hydrogenation or other reactions. The benzo[b]thiophene and cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Comparison: Compared to similar compounds, (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exhibits unique properties due to the presence of the benzo[b]thiophene ligand. This ligand provides additional stability and electronic properties that enhance the compound’s catalytic activity. The diethylphospholano groups also contribute to the compound’s selectivity and efficiency in asymmetric hydrogenation reactions .
Properties
Molecular Formula |
C32H48BF4P2RhS- |
|---|---|
Molecular Weight |
716.4 g/mol |
IUPAC Name |
2,3-bis[(2S,5S)-2,5-diethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H36P2S.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)25(17)23-21-11-9-10-12-22(21)27-24(23)26-19(7-3)15-16-20(26)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 |
InChI Key |
JHMAWNMQMUFFLP-ZCTOJWETSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=C(SC3=CC=CC=C23)P4[C@H](CC[C@@H]4CC)CC.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


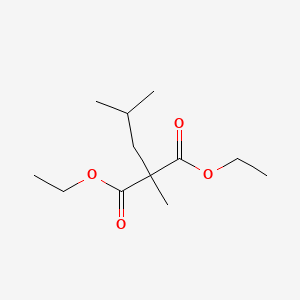
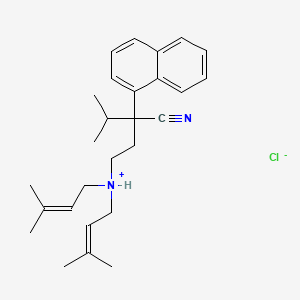
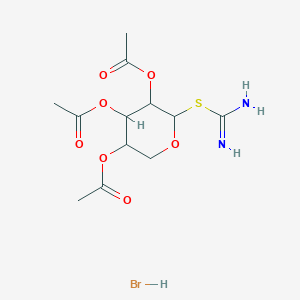
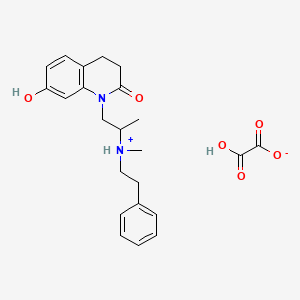

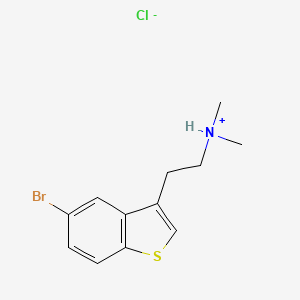
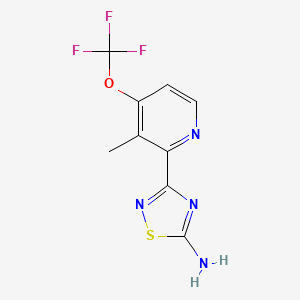

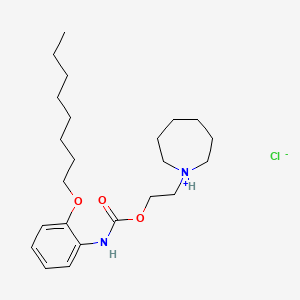
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
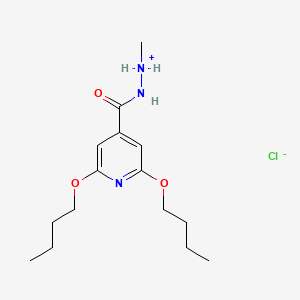
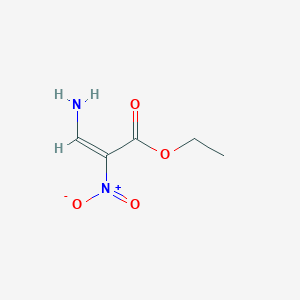
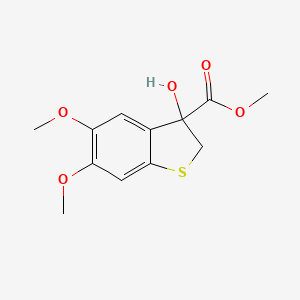
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
